Gamma-undecalactone
Gamma-undecalactone
gamma-Undecalactone analytical standard provided with w/w absolute assay, to be used for quantitative titration.
γ-Undecalactone is a volatile flavor constituent found in low-fat ice cream.
Gamma-Undecalactone, also known as Γ-undecalactone, belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. Thus, Gamma-undecalactone is considered to be a fatty ester lipid molecule. Gamma-Undecalactone is considered to be a practically insoluble (in water) and relatively neutral molecule. Gamma-Undecalactone has been primarily detected in saliva. Within the cell, Gamma-undecalactone is primarily located in the membrane (predicted from logP). Gamma-Undecalactone exists in all eukaryotes, ranging from yeast to humans.
Xi-gamma-Undecalactone is a lactone.
γ-Undecalactone is a volatile flavor constituent found in low-fat ice cream.
Gamma-Undecalactone, also known as Γ-undecalactone, belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. Thus, Gamma-undecalactone is considered to be a fatty ester lipid molecule. Gamma-Undecalactone is considered to be a practically insoluble (in water) and relatively neutral molecule. Gamma-Undecalactone has been primarily detected in saliva. Within the cell, Gamma-undecalactone is primarily located in the membrane (predicted from logP). Gamma-Undecalactone exists in all eukaryotes, ranging from yeast to humans.
Xi-gamma-Undecalactone is a lactone.
Brand Name:
Vulcanchem
CAS No.:
104-67-6
VCID:
VC21001479
InChI:
InChI=1S/C11H20O2/c1-2-3-4-5-6-7-10-8-9-11(12)13-10/h10H,2-9H2,1H3
SMILES:
CCCCCCCC1CCC(=O)O1
Molecular Formula:
C11H20O2
Molecular Weight:
184.27 g/mol
Gamma-undecalactone
CAS No.: 104-67-6
Cat. No.: VC21001479
Molecular Formula: C11H20O2
Molecular Weight: 184.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | gamma-Undecalactone analytical standard provided with w/w absolute assay, to be used for quantitative titration. γ-Undecalactone is a volatile flavor constituent found in low-fat ice cream. Gamma-Undecalactone, also known as Γ-undecalactone, belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. Thus, Gamma-undecalactone is considered to be a fatty ester lipid molecule. Gamma-Undecalactone is considered to be a practically insoluble (in water) and relatively neutral molecule. Gamma-Undecalactone has been primarily detected in saliva. Within the cell, Gamma-undecalactone is primarily located in the membrane (predicted from logP). Gamma-Undecalactone exists in all eukaryotes, ranging from yeast to humans. Xi-gamma-Undecalactone is a lactone. |
|---|---|
| CAS No. | 104-67-6 |
| Molecular Formula | C11H20O2 |
| Molecular Weight | 184.27 g/mol |
| IUPAC Name | 5-heptyloxolan-2-one |
| Standard InChI | InChI=1S/C11H20O2/c1-2-3-4-5-6-7-10-8-9-11(12)13-10/h10H,2-9H2,1H3 |
| Standard InChI Key | PHXATPHONSXBIL-UHFFFAOYSA-N |
| SMILES | CCCCCCCC1CCC(=O)O1 |
| Canonical SMILES | CCCCCCCC1CCC(=O)O1 |
| Boiling Point | 286.0 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator